molecular formula C15H21ClN2O5 B13858757 tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate

tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B13858757
M. Wt: 344.79 g/mol
InChI Key: YRBXHXCWCULYAP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a tert-butyl group, a nitrophenoxy group, and a methylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of the nitrophenoxy intermediate: This involves the nitration of 4-methylphenol to produce 5-chloro-4-methyl-2-nitrophenol.

    Formation of the ethyl linkage: The nitrophenol is then reacted with an appropriate ethylating agent to form the 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl intermediate.

    Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl isocyanate and N-methylamine to form the desired carbamate compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate can be compared with other carbamate compounds, such as:

    Carbaryl: A widely used insecticide with a similar carbamate structure.

    Aldicarb: Another carbamate insecticide known for its high toxicity.

    Methomyl: A carbamate compound used as a pesticide.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21ClN2O5

Molecular Weight

344.79 g/mol

IUPAC Name

tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C15H21ClN2O5/c1-10-8-12(18(20)21)13(9-11(10)16)22-7-6-17(5)14(19)23-15(2,3)4/h8-9H,6-7H2,1-5H3

InChI Key

YRBXHXCWCULYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OCCN(C)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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